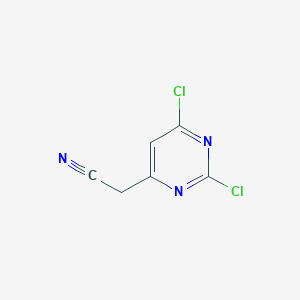
5-(7-hydroxy-2,3-dihydro-1H-inden-4-yl)-1-methyl-1H-pyrrole-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(7-hydroxy-2,3-dihydro-1H-inden-4-yl)-1-methyl-1H-pyrrole-2-carbonitrile is a complex organic compound with a unique structure that combines an indene moiety with a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(7-hydroxy-2,3-dihydro-1H-inden-4-yl)-1-methyl-1H-pyrrole-2-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the indene derivative, followed by the introduction of the pyrrole ring through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
5-(7-hydroxy-2,3-dihydro-1H-inden-4-yl)-1-methyl-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong nucleophiles like sodium hydride (NaH) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
5-(7-hydroxy-2,3-dihydro-1H-inden-4-yl)-1-methyl-1H-pyrrole-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(7-hydroxy-2,3-dihydro-1H-inden-4-yl)-1-methyl-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The indene and pyrrole rings contribute to the compound’s overall stability and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(7-hydroxy-2,3-dihydro-1H-inden-4-yl)-1H-pyrrole-2-carbonitrile: Lacks the methyl group, which may affect its reactivity and binding properties.
5-(7-hydroxy-2,3-dihydro-1H-inden-4-yl)-1-methyl-1H-pyrrole-2-carboxamide: Contains a carboxamide group instead of a nitrile group, potentially altering its chemical behavior and biological activity.
Uniqueness
The presence of both the hydroxyl and nitrile groups in 5-(7-hydroxy-2,3-dihydro-1H-inden-4-yl)-1-methyl-1H-pyrrole-2-carbonitrile makes it unique compared to similar compounds
Propriétés
Formule moléculaire |
C15H14N2O |
|---|---|
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
5-(7-hydroxy-2,3-dihydro-1H-inden-4-yl)-1-methylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C15H14N2O/c1-17-10(9-16)5-7-14(17)12-6-8-15(18)13-4-2-3-11(12)13/h5-8,18H,2-4H2,1H3 |
Clé InChI |
XIRFUFZRNKDKKD-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC=C1C2=C3CCCC3=C(C=C2)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


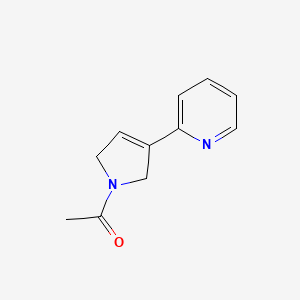
![5-Bromo-4-methylbenzo[d]oxazole](/img/structure/B12853680.png)
![2-(Difluoromethyl)-5-methoxybenzo[d]oxazole](/img/structure/B12853685.png)
![2-Cyclopropylbenzo[d]oxazol-7-amine](/img/structure/B12853690.png)
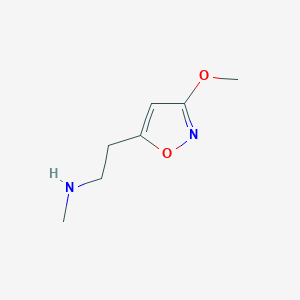
![3-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12853703.png)
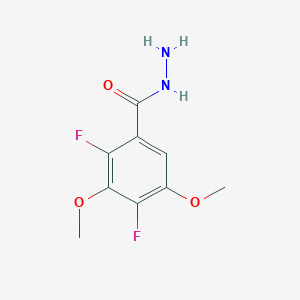
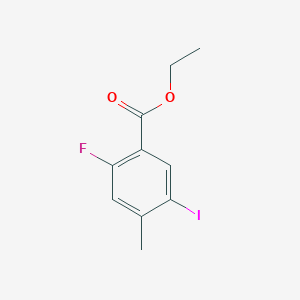
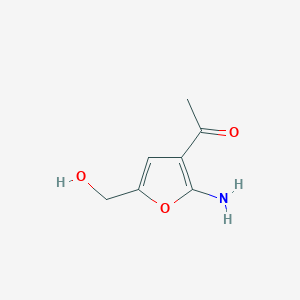
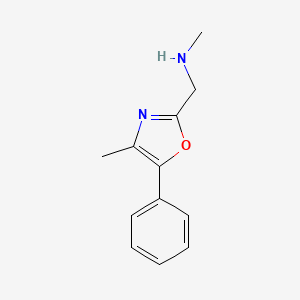
![(6-Iodo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12853719.png)
![6-Iodo-5-oxo-thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B12853720.png)
